![molecular formula C14H23N B2985711 1-(4-Butylphenyl)-2-methylpropan-1-amine CAS No. 847837-50-7](/img/structure/B2985711.png)
1-(4-Butylphenyl)-2-methylpropan-1-amine
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can often be predicted based on the compound’s structure and are confirmed through experimental data .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and study of similar compounds have been pivotal in understanding chemical behaviors and properties. For instance, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described, highlighting a methodology applied in synthesizing serotonin/norepinephrine reuptake inhibitors, showcasing the chemical versatility of amine compounds in synthesizing complex molecules (Lifchits & Charette, 2008). Additionally, the study on palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides demonstrates the potential of utilizing amine derivatives in forming complex chemical structures, further underscoring the utility of these compounds in synthetic chemistry (Moon, Jang, & Lee, 2009).
Biological and Pharmacological Research
In biological and pharmacological contexts, research on amine derivatives often investigates their metabolic pathways, interaction with biological molecules, and potential therapeutic applications. The study of the stereoselective metabolism of chiral psychotomimetic amines, for instance, offers insights into the metabolic fate of these compounds, potentially guiding the development of new therapeutic agents or elucidating mechanisms of action (Weinkam, Gal, Callery, & Castagnoli, 1976).
Material Science and Engineering
Amine derivatives also find applications in material science and engineering, such as in the development of corrosion inhibitors for metals. A study on amine derivative compounds as effective corrosion inhibitors highlights the utility of these compounds in protecting metal surfaces from corrosion, suggesting their importance in industrial applications (Boughoues et al., 2020).
Photophysical Studies
The exploration of photophysical behaviors of amine compounds has contributed to the understanding of their optical properties. Research on the fluorescence enhancement of aminostilbene derivatives by N-phenyl substitutions, for example, provides valuable insights into the structure-activity relationships that govern the photophysical properties of these compounds, which could be beneficial in designing fluorescent probes or materials (Yang, Chiou, & Liau, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-butylphenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-4-5-6-12-7-9-13(10-8-12)14(15)11(2)3/h7-11,14H,4-6,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGQSKTZWKTZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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